molecular formula C10H16Cl2N2 B2517345 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride CAS No. 1439900-21-6

1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride

Cat. No. B2517345
M. Wt: 235.15
InChI Key: HWCBRJRLLHKHJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives with pyridine moieties can be complex and often involves multi-step reactions. For instance, the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane is achieved through the one-electron reduction of 4-vinyl-1-methylpyridinium bromide, indicating the potential for radical-mediated cyclization reactions in the synthesis of related compounds . Additionally, a two-step protocol for the synthesis of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones from 2-hydroxycyclobutanone suggests that similar strategies could be employed for the synthesis of 1-(Pyridin-2-ylmethyl)cyclobutanamine derivatives .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be elucidated using spectroscopic methods such as NMR and UV-vis absorption spectroscopy . The crystal structure of a related compound, 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl)cyclobutane, reveals a puckered conformation of the cyclobutane ring, which could be indicative of the structural characteristics of the compound .

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including cycloadditions and nucleophilic substitutions. For example, 1,4-dihydropyridines react with dimethyl acetylenedicarboxylate to form cyclobuta[b]pyridines, which may suggest the reactivity of the cyclobutane ring in the presence of pyridine moieties . Furthermore, the synthesis of 1,2-dihydrocyclobuta[c]-pyridine derivatives from their quinolinone precursors through photoaddition and subsequent elimination reactions demonstrates the potential for photochemical processes in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives with pyridine moieties can be inferred from the properties of similar compounds. For instance, the solubility, melting points, and stability of these compounds can be influenced by the presence of substituents on the cyclobutane ring and the pyridine nitrogen. The reactivity of these compounds towards electrophiles and nucleophiles, as well as their potential to participate in cycloaddition reactions, is also of interest .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

One application involves gold-catalyzed cycloisomerizations of 1,6-ene-ynamides leading to the formation of cyclobutanones under mild conditions. This process showcases the utility of the compound in synthesizing carbonyl compounds bearing a 2,3-methanopyrrolidine subunit from substrates possessing a propargylic alcohol moiety, with high diastereoselectivities observed for 1,6-ene-ynamides having a stereocenter at the α or β position of the nitrogen atom (Couty, Meyer, & Cossy, 2009).

Synthesis of Nitrogen Heterocycles

Electron-deficient ynamides, possessing an ynoate or an ynone moiety, have been successfully utilized in a 1,3-dipolar cycloaddition with stabilized pyridinium ylides. These reactions afford efficient access to a variety of substituted 2-aminoindolizines, serving as useful precursors for the synthesis of other more complex nitrogen heterocycles (Brioche, Meyer, & Cossy, 2015).

Coordination Chemistry

In coordination chemistry, the pyridine moiety plays a crucial role in the stabilization of copper complexes. Research on (cyclen- and cyclam-pyridine)copper complexes has revealed the impact of the pyridine moiety in stabilizing both CuII and CuI states, with findings supported by X-ray diffraction, UV/Vis spectroscopy, and electrochemical studies. These complexes exhibit distinct and stable geometries, highlighting the versatility of the pyridine moiety in designing metal complexes (Ghachtouli et al., 2006).

Cycloaddition Reactions

Cycloaddition reactions involving ynamides as three-atom components have opened a new avenue in synthetic chemistry. Ynamides act as neutral three-atom components (TACs) in thermally induced intramolecular (3+2) cycloaddition reactions with alkynes, leading to the formation of functionalized pyrroles. This transformation demonstrates the synthetic potential of ynamides in heterocyclic chemistry by producing zwitterionic cycloadducts that can be further manipulated for complex molecule synthesis (Campeau, Pommainville, & Gagosz, 2021).

Safety And Hazards

In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing. If the substance comes in contact with skin or hair, it is recommended to take off immediately all contaminated clothing and rinse skin with water. If it gets in the eyes, rinse cautiously with water for several minutes. If swallowed, rinse mouth .

properties

IUPAC Name

1-(pyridin-2-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-10(5-3-6-10)8-9-4-1-2-7-12-9;;/h1-2,4,7H,3,5-6,8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCBRJRLLHKHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride

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